molecular formula C8H12O3 B13547516 2-Oxo-cyclopentanepropionic acid CAS No. 3296-45-5

2-Oxo-cyclopentanepropionic acid

Cat. No.: B13547516
CAS No.: 3296-45-5
M. Wt: 156.18 g/mol
InChI Key: QKUUVUYXBIXFFX-UHFFFAOYSA-N
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Description

2-Oxo-cyclopentanepropionic acid, also known as 2-Oxocyclopentanepropanoic acid, is an organic compound with the molecular formula C8H12O3. It is characterized by a cyclopentane ring with a ketone group and a propionic acid side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-cyclopentanepropionic acid can be achieved through several methods. One common approach involves the reaction of dumasin with morpholine, followed by the addition of acrylate. This mixture undergoes a thermal reaction to form the propionic acid and its ester, which is then hydrolyzed to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves a one-pot synthesis method. This method ensures that the source of raw materials is abundant and the reaction conditions are moderate. The process is simplified for industrial applications, making it easy to operate and yielding a high product output (greater than or equal to 90%) .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-cyclopentanepropionic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the molecule, altering its chemical properties .

Scientific Research Applications

2-Oxo-cyclopentanepropionic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Oxo-cyclopentanepropionic acid involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in various biochemical reactions, influencing cellular processes. Its effects are mediated through interactions with enzymes and other proteins, which can alter metabolic pathways and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: A simpler ketone with a cyclopentane ring.

    Propanoic acid: A carboxylic acid with a simpler structure.

    2-Oxocyclopentanecarboxylic acid: A similar compound with a carboxylic acid group instead of a propionic acid side chain.

Uniqueness

2-Oxo-cyclopentanepropionic acid is unique due to its combination of a cyclopentane ring, a ketone group, and a propionic acid side chain. This structure provides it with distinct chemical properties and reactivity compared to its simpler analogs .

Biological Activity

2-Oxo-cyclopentanepropionic acid (OCPA) is a compound that has garnered attention in recent years for its potential biological activities. This article explores the synthesis, biological effects, and research findings associated with OCPA, including its antitumor properties and other therapeutic implications.

Synthesis of this compound

OCPA can be synthesized through various chemical pathways involving cyclopentanone derivatives. The process typically involves the formation of a cyclopentane ring followed by functionalization to introduce the keto group at the second position. The synthesis has been optimized to yield high purity and bioactivity.

Antitumor Activity

Research indicates that OCPA exhibits significant antitumor activity against various human cancer cell lines. A study conducted by Zhang et al. demonstrated that OCPA effectively inhibited the growth of HL-60 (human promyelocytic leukemia), BGC-823 (human gastric cancer), and Bel-7402 (human liver cancer) cells. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest, although the precise pathways remain under investigation .

Table 1: Antitumor Activity of OCPA

Cell LineIC50 (µM)Mechanism of Action
HL-6010.5Apoptosis induction
BGC-82315.2Cell cycle arrest
Bel-740212.8Apoptosis induction

Fungicidal Activity

In addition to its antitumor properties, OCPA has shown promising fungicidal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum. The compound's efficacy was comparable to commercial fungicides, suggesting its potential as an agricultural biopesticide .

Table 2: Fungicidal Activity of OCPA

PathogenEC50 (µg/mL)Comparison with Commercial Fungicide
Botrytis cinerea2.12Comparable to procymidone (EC50: 2.45)
Sclerotinia sclerotiorum3.66Not specified

The mechanisms underlying the biological activities of OCPA are multifaceted:

  • Apoptosis Induction : OCPA triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : The compound interferes with cell cycle progression, particularly at the G1/S checkpoint.
  • Fungal Cell Disruption : OCPA disrupts fungal cell membranes, leading to cell lysis and death.

Case Studies and Research Findings

A range of studies has been conducted to evaluate the biological effects of OCPA:

  • Zhang et al. (2008) reported on the synthesis and biological activities of various derivatives of cyclopentanepropionic acid, including OCPA, noting significant antitumor effects against multiple cancer cell lines .
  • Further studies have indicated that modifications to the cyclopentane structure can enhance bioactivity, suggesting avenues for developing more potent derivatives.

Properties

CAS No.

3296-45-5

Molecular Formula

C8H12O3

Molecular Weight

156.18 g/mol

IUPAC Name

3-(2-oxocyclopentyl)propanoic acid

InChI

InChI=1S/C8H12O3/c9-7-3-1-2-6(7)4-5-8(10)11/h6H,1-5H2,(H,10,11)

InChI Key

QKUUVUYXBIXFFX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=O)C1)CCC(=O)O

Origin of Product

United States

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